Cas no 1804204-53-2 (Methyl 4-bromo-3-propionylphenylacetate)

Methyl 4-bromo-3-propionylphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-bromo-3-propionylphenylacetate
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- インチ: 1S/C12H13BrO3/c1-3-11(14)9-6-8(4-5-10(9)13)7-12(15)16-2/h4-6H,3,7H2,1-2H3
- InChIKey: KZGDMSHIYPLNMM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CC(=O)OC)=CC=1C(CC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 265
- トポロジー分子極性表面積: 43.4
- XLogP3: 2.6
Methyl 4-bromo-3-propionylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013019005-250mg |
Methyl 4-bromo-3-propionylphenylacetate |
1804204-53-2 | 97% | 250mg |
480.00 USD | 2021-05-31 | |
Alichem | A013019005-500mg |
Methyl 4-bromo-3-propionylphenylacetate |
1804204-53-2 | 97% | 500mg |
855.75 USD | 2021-05-31 | |
Alichem | A013019005-1g |
Methyl 4-bromo-3-propionylphenylacetate |
1804204-53-2 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
Methyl 4-bromo-3-propionylphenylacetate 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Methyl 4-bromo-3-propionylphenylacetateに関する追加情報
Methyl 4-Bromo-3-Propionylphenylacetate: A Comprehensive Overview
Methyl 4-bromo-3-propionylphenylacetate, with the CAS number 1804204-53-2, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a methyl group attached to an acetate moiety, a bromine atom at the para position, and a propionyl group at the meta position on the phenyl ring. The combination of these functional groups makes it a versatile molecule with potential applications in various chemical and pharmaceutical industries.
The synthesis of methyl 4-bromo-3-propionylphenylacetate involves a series of carefully designed reactions. Typically, the starting material is a substituted phenol derivative, which undergoes acetylation to introduce the acetate group. Subsequent bromination at the para position and propionylation at the meta position are carried out using standard organic chemistry techniques. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity of the final product.
Recent studies have highlighted the potential of methyl 4-bromo-3-propionylphenylacetate in drug discovery. Its structure allows for various modes of interaction with biological targets, making it a promising candidate for designing bioactive molecules. For instance, researchers have explored its ability to inhibit certain enzymes involved in metabolic pathways. The presence of the bromine atom and propionyl group introduces additional functionality, enhancing its potential as a lead compound in medicinal chemistry.
In addition to its pharmacological applications, methyl 4-bromo-3-propionylphenylacetate has shown promise in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics. Recent research has focused on incorporating this compound into polymer blends to improve their electrical conductivity and mechanical stability. The ability to tune its properties through chemical modifications further enhances its versatility in this field.
The environmental impact of methyl 4-bromo-3-propionylphenylacetate is another area of active research. Scientists are investigating its biodegradation pathways and potential toxicity to aquatic organisms. Understanding these aspects is essential for ensuring the safe handling and disposal of this compound in industrial settings. Preliminary findings suggest that it undergoes rapid degradation under aerobic conditions, reducing its environmental footprint.
From a synthetic perspective, methyl 4-bromo-3-propionylphenylacetate serves as an excellent building block for constructing more complex molecules. Its functional groups can be readily modified to introduce additional substituents or to form new bonds with other organic compounds. This makes it an invaluable tool in combinatorial chemistry and high-throughput screening campaigns.
In conclusion, methyl 4-bromo-3-propionylphenylacetate is a multifaceted compound with applications spanning drug discovery, materials science, and organic synthesis. Its unique structure and reactivity continue to attract the attention of researchers worldwide. As new studies emerge, we can expect further insights into its properties and potential uses, solidifying its role as an important molecule in modern chemistry.
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